4-Pentadecylphenol CAS 5394-76-3 physicochemical data
4-Pentadecylphenol CAS 5394-76-3 physicochemical data
Topic: 4-Pentadecylphenol (CAS 5394-76-3): Physicochemical Profile & Technical Monograph Content Type: In-Depth Technical Guide Audience: Researchers, Chemical Engineers, and Drug Development Professionals[1]
Executive Summary
4-Pentadecylphenol (CAS 5394-76-3), often abbreviated as 4-PDP, is a long-chain alkylphenol characterized by a saturated C15 hydrocarbon tail attached to the para-position of a phenol ring.[1][2] It is distinct from its structural isomer, 3-pentadecylphenol (CAS 501-24-6), which is the primary component of hydrogenated cardanol derived from cashew nut shell liquid (CNSL).[1]
While the 3-isomer is widely used in industrial coatings and friction dusts, the 4-isomer is prized in high-value applications such as liquid crystal synthesis , amphiphilic drug delivery systems , and functional polymer backbones (e.g., polyimides and benzoxazines). Its linear symmetry confers unique mesogenic properties and packing behavior not found in the meta-substituted variant.[1]
Part 1: Chemical Identity & Structural Analysis
The distinction between the para (4-) and meta (3-) isomers is critical for reproducibility.[1] Commercial "Pentadecylphenol" is often the 3-isomer.[1][3] Researchers must verify CAS 5394-76-3 for the para compound.[1]
| Attribute | Detail |
| IUPAC Name | 4-Pentadecylphenol |
| CAS Number | 5394-76-3 |
| Molecular Formula | C₂₁H₃₆O |
| Molecular Weight | 304.51 g/mol |
| SMILES | CCCCCCCCCCCCCCCC1=CC=C(O)C=C1 |
| Synonyms | p-Pentadecylphenol; 1-Hydroxy-4-pentadecylbenzene |
Structural Visualization
The following diagram illustrates the chemical structure and the critical spectroscopic signatures differentiating it from the meta-isomer.
Figure 1: Structural decomposition of 4-Pentadecylphenol highlighting amphiphilic domains and NMR signature.
Part 2: Physicochemical Data Profile
The following data aggregates experimental and predicted values. Note that melting points for long-chain alkylphenols can vary based on polymorphic form and purity.[1]
| Property | Value | Notes |
| Physical State | Waxy Crystalline Solid | White to off-white flakes/powder.[1] |
| Melting Point | 50 – 55 °C | Comparable to 3-isomer; purity dependent.[1] |
| Boiling Point | ~200 °C @ 1-2 mmHg | >350 °C at atmospheric pressure (decomposes).[1] |
| LogP (Octanol/Water) | 9.1 (Predicted) | Highly lipophilic; practically insoluble in water.[1] |
| pKa | ~10.0 | Typical for alkylphenols. |
| Density | 0.94 g/cm³ | Estimated at 25°C. |
| Solubility | Soluble | Ethanol, Chloroform, DCM, THF, Toluene. |
| Solubility | Insoluble | Water, acidic aqueous solutions. |
Part 3: Synthesis & Purification Protocol
Unlike the 3-isomer extracted from CNSL, 4-pentadecylphenol is typically synthesized to ensure regiospecificity.[1]
Method: Friedel-Crafts Alkylation (Laboratory Scale)
This protocol targets the para-isomer, though ortho-isomer formation is a common byproduct requiring separation.[1]
Reagents:
-
Phenol (Excess)[1]
-
1-Bromopentadecane (or 1-Pentadecanol)[1]
-
Catalyst: Aluminum Chloride (AlCl₃) or Acidic Ion-Exchange Resin (e.g., Amberlyst 15)[1]
-
Solvent: Nitrobenzene or solvent-free (melt)[1]
Step-by-Step Workflow:
-
Reaction Setup: In a 3-neck round bottom flask equipped with a reflux condenser and N₂ inlet, melt Phenol (1.5 eq) and heat to 80°C.
-
Catalyst Addition: Add AlCl₃ (0.1 eq) carefully. The mixture may darken.
-
Alkylation: Add 1-Bromopentadecane (1.0 eq) dropwise over 1 hour. Evolve HBr gas (trap with NaOH scrubber).[1]
-
Heating: Reflux at 110-120°C for 4-6 hours.
-
Quenching: Cool to room temperature and pour into ice-cold dilute HCl to quench the catalyst.
-
Extraction: Extract with Ethyl Acetate (x3). Wash organic layer with brine and water. Dry over Na₂SO₄.
-
Purification (Critical):
-
The crude is a mixture of ortho- and para-isomers.[1]
-
Distillation: Remove excess phenol under high vacuum.
-
Recrystallization: Recrystallize the residue from Hexane or Petroleum Ether . The para-isomer is less soluble and crystallizes out first (higher symmetry), while the ortho-isomer (liquid or lower melting) remains in the mother liquor.[1]
-
Verification: Check purity via HPLC or GC. The 4-isomer should show a single peak.[1]
-
Part 4: Applications in Research
Liquid Crystal Mesogens
4-Pentadecylphenol serves as a rigid, linear core for liquid crystalline materials. The para-substitution maintains the rod-like (calamitic) shape required for mesophase formation.[1]
-
Mechanism: The phenolic -OH can be esterified or etherified to introduce polarity, while the C15 tail provides flexibility (entropy) to lower transition temperatures.
Amphiphilic Drug Delivery
Used as a lipid tail in the synthesis of amphiphilic polymers or dendrimers.
-
Application: Conjugation with hydrophilic blocks (e.g., PEG) creates micelles that can encapsulate hydrophobic drugs. The C15 chain anchors the drug in the core.
Benzoxazine Polymers
Reacting 4-pentadecylphenol with formaldehyde and amines yields benzoxazine monomers.[1]
-
Benefit: The long alkyl chain acts as an internal plasticizer, improving the toughness of the cured phenolic resin without sacrificing thermal stability.
Part 5: Spectral Characterization (Validation)
To confirm you have the 4-isomer and not the 3-isomer:
1H NMR (CDCl₃, 400 MHz):
-
δ 6.7 – 7.1 ppm: Two doublets (integration 2H each, J ≈ 8 Hz). This AA'BB' pattern is diagnostic of 1,4-disubstitution.
-
Contrast: The 3-isomer shows a multiplet pattern (singlet, doublet, triplet, doublet) due to asymmetry.
-
-
δ 4.5 – 5.0 ppm: Broad singlet (1H, -OH).
-
δ 2.5 ppm: Triplet (2H, benzylic -CH₂-).[1]
-
δ 0.88 ppm: Triplet (3H, terminal -CH₃).[1]
IR Spectrum:
-
3300-3400 cm⁻¹: Broad O-H stretch.[1]
-
830-840 cm⁻¹: Strong band characteristic of para-disubstituted benzene out-of-plane bending.[1] (The meta-isomer absorbs near 690 and 780 cm⁻¹).[1]
Part 6: Safety & Handling
-
Hazards: Skin and eye irritant. Phenolic compounds can cause chemical burns.
-
PPE: Nitrile gloves, safety goggles, and lab coat.
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation of the phenol ring (which turns the white solid pink/brown).
References
-
PubChem. 4-Pentadecylphenol (Compound).[1] National Library of Medicine. Available at: [Link][1]
- Tyman, J. H. P.Synthetic and Natural Phenols. Elsevier, 1996.
-
Atta, A. M., et al. "Synthesis and properties of new crosslinked poly(ester-amide)s based on 4-pentadecylphenol."[1] Polymers for Advanced Technologies, 2006. (Details synthesis and polymer applications).
